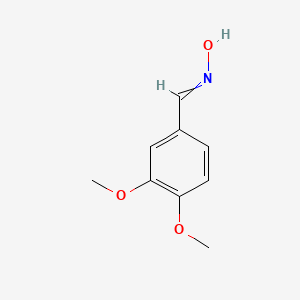

Veratraldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZIVRAMZJJLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944296 | |

| Record name | N-[(3,4-Dimethoxyphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-98-4 | |

| Record name | Benzaldehyde, 3,4-dimethoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2169-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,4-Dimethoxyphenyl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Veratraldehyde Oxime and Its Derivatives

Established Synthetic Pathways for Veratraldehyde Oxime

Condensation Reactions with Hydroxylamine (B1172632) and Derivatives

The most common method for synthesizing this compound is through the condensation reaction of veratraldehyde with hydroxylamine. rsc.org Typically, hydroxylamine hydrochloride is used in the presence of a base to liberate the free hydroxylamine for the reaction. rsc.orgorgsyn.org

A standard laboratory procedure involves dissolving veratraldehyde in a warm alcohol, such as ethanol. orgsyn.org A separate aqueous solution of hydroxylamine hydrochloride is then added, followed by the dropwise addition of a base like sodium hydroxide (B78521). rsc.orgorgsyn.org The reaction mixture is typically stirred at room temperature for a couple of hours. orgsyn.org The product, this compound, often separates as an oil which can be induced to solidify by cooling or scratching. orgsyn.org Yields for this method are generally high, often reported to be in the range of 90-98%. orgsyn.orgorgsyn.org

The pH of the reaction is a critical parameter. The ideal pH for this reaction is between 4 and 5. rsc.org At a pH below 4, the hydroxylamine is protonated, hindering its nucleophilic attack on the carbonyl carbon. rsc.org Conversely, at a higher pH, the rate of dehydration of the intermediate to form the oxime decreases. rsc.org

| Reactants | Reagents/Solvents | Conditions | Yield |

| Veratraldehyde, Hydroxylamine hydrochloride | Ethanol, Water, Sodium hydroxide | Room temperature, 2.5 hours | 97-98% orgsyn.org |

| Veratraldehyde, Hydroxylamine hydrochloride | Ethanol, Water, Sodium hydroxide, Carbon dioxide | Room temperature, followed by ice bath | 90% orgsyn.org |

Mechanochemical Approaches in Aldoxime Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a solvent-free and often more efficient alternative for the synthesis of aldoximes. rsc.org This approach typically uses a ball mill to grind the solid reactants together. beilstein-journals.org

For the synthesis of aromatic aldehyde oximes, including derivatives similar to this compound, the aldehyde is milled with hydroxylamine hydrochloride. researchgate.net A solid support, such as Florisil® (magnesium silicate), can be added to facilitate the reaction and improve yields. researchgate.netscilit.com This method is noted for producing high purity oximes in good yields with significantly reduced reaction times and without the need for bulk solvents. researchgate.netscilit.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of veratraldehyde and its derivatives to minimize environmental impact. wordpress.com

Environmentally Benign Reagents and Conditions

A key focus of green synthesis is the use of less hazardous reagents and reaction conditions. wordpress.com For instance, in the synthesis of veratraldehyde itself, traditional toxic methylating agents are being replaced with greener alternatives like dimethyl carbonate. wordpress.comresearchgate.net

The synthesis of oximes has also seen the adoption of greener methods. One approach involves carrying out the reaction in water, an environmentally benign solvent, at ambient temperature. yccskarad.com The use of ultrasound irradiation has also been shown to accelerate the formation of oximes in aqueous or ethanolic solutions, leading to shorter reaction times and high yields. ajol.info Another innovative, catalyst-free method involves the synthesis of aryl oximes in mineral water at room temperature, achieving quantitative yields in as little as 10 minutes. ias.ac.in

Catalytic Synthesis Approaches

Catalysis plays a crucial role in developing sustainable synthetic methods. For the synthesis of veratraldehyde from vanillin (B372448), potassium-promoted lanthanum-magnesium mixed oxide catalysts have been developed. wordpress.com These heterogeneous catalysts are efficient, reusable, and operate in a clean process, avoiding the pollution associated with traditional homogeneous catalysts. wordpress.comresearchgate.net

In the context of oxime synthesis, catalysts like Hyamine® have been used to facilitate the reaction in an aqueous medium at room temperature, offering high yields and short reaction times. yccskarad.com The use of such catalysts in water represents a significant step towards a more sustainable process for producing this compound. yccskarad.com

Synthesis of O-Functionalized this compound Derivatives

The synthesis of O-functionalized oxime derivatives, such as O-acylhydroxamates and O-alkyl oximes, opens up a wide range of applications for these compounds.

O-acylhydroxamates can be synthesized by reacting oxime chlorides with carboxylic acids under mild conditions. nih.gov The oxime chlorides themselves are readily prepared from the corresponding oximes using N-chlorosuccinimide (NCS). nih.gov This method provides a convenient route to a diverse range of functionalized O-acylhydroxamates in high yields. nih.gov

Another important class of derivatives is O-alkyl oximes. These can be prepared through the reaction of the oxime with an alkylating agent. For example, O-methylation can be achieved using methyl iodide and a base like sodium methoxide. google.com These O-substituted oximes are valuable intermediates in the synthesis of other compounds, including N,O-substituted hydroxylamines. google.com Furthermore, lipase-catalyzed acetylation of aromatic aldehyde oximes using acyl donors like vinyl acetate (B1210297) can produce O-acetylated oxime esters with very high conversion rates. scilit.com

| Derivative | Synthetic Method | Reagents |

| O-acylhydroxamates | Reaction of oxime chlorides with carboxylic acids | N-chlorosuccinimide, Carboxylic acid nih.gov |

| O-alkyl oximes | Alkylation of oximes | Alkyl iodide, Sodium alkoxide google.com |

| O-acetyl oxime esters | Lipase-catalyzed acetylation | Vinyl acetate, Lipase (B570770) (e.g., Novozyme 435) scilit.com |

Synthesis of Oxime Esters

The synthesis of oxime esters from this compound can be achieved through several effective methods, including enzymatic and chemical approaches.

A green and efficient method for synthesizing aromatic aldehyde oxime esters involves a two-step process. scilit.com The first step is a mechanochemical synthesis of aromatic aldehyde oximes by milling solid aromatic aldehydes with hydroxylamine hydrochloride, using Florisil® as a support, which results in high purity and good yields. scilit.com The subsequent step involves a lipase-catalyzed acetylation of the oximes with vinyl or isopropenyl acetates as acyl donors in ethyl acetate. scilit.com Notably, Candida antarctica lipase (Novozyme 435) has demonstrated high efficiency, achieving conversions of ≥99% for the oxime esters. scilit.com

Another approach involves the acylation of this compound. Preparative syntheses of this compound esters have been developed, yielding fragrances from vanillin in 82–92% yield. researchgate.net These methods often involve the use of carboxylic acid anhydrides in the presence of perchloric acid or carboxylic acid chlorides with pyridine. researchgate.net

A classic method for producing an oxime acetate involves reacting the parent oxime with acetic anhydride (B1165640) in pyridine. For instance, (E)-acetophenone O-acetyl oxime can be synthesized by stirring the oxime with N,N-dimethylaminopyridine, pyridine, and acetic anhydride. orgsyn.org This general principle can be applied to this compound.

A well-established procedure for creating veratronitrile from veratraldehyde involves the formation of veratraldoxime as an intermediate. orgsyn.org In this process, veratraldehyde is reacted with hydroxylamine hydrochloride and sodium hydroxide. orgsyn.org The resulting veratraldoxime is then treated with acetic anhydride, which leads to the formation of the corresponding oxime acetate that subsequently dehydrates to the nitrile. orgsyn.org

Table 1: Synthesis of this compound Esters

| Starting Material | Reagents | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| This compound | Vinyl Acetate | Candida antarctica lipase (Novozyme 435) / Ethyl Acetate | This compound Acetate | ≥99% scilit.com |

| This compound | Carboxylic Acid Anhydrides | Perchloric Acid | This compound Ester | 82-92% researchgate.net |

| This compound | Carboxylic Acid Chlorides | Pyridine | This compound Ester | - |

Synthetic Routes to Oxime Ethers

The synthesis of oxime ethers from this compound can be accomplished through various routes, including one-pot reactions and methods involving α-keto esters.

A one-pot synthesis method has been reported for α,β-unsaturated aldoxime ethers from aldehydes like cinnamaldehyde (B126680) and crotonaldehyde. jocpr.com This procedure involves reacting the aldehyde with hydroxylamine hydrochloride, an alkyl halide (like methyl or ethyl bromide), and anhydrous potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF). jocpr.com The reaction typically completes within an hour, with yields ranging from 75% to 82%. jocpr.com This methodology is applicable to the synthesis of this compound ethers.

Another efficient approach for accessing oxime ethers is through a P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters. rsc.org This strategy is characterized by its operational simplicity and good functional group tolerance. rsc.org

A general procedure for synthesizing aromatic oxime ethers involves reacting the corresponding oxime with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetone. rsc.org

Table 2: Synthetic Routes to this compound Ethers

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Veratraldehyde, Hydroxylamine HCl, Alkyl Halide | Anhydrous Potassium Carbonate / THF | 1 hour | This compound Ether | 75-82% jocpr.com |

| This compound, α-Keto Ester | P(III)-mediated | - | This compound Ether | - |

Metal-Mediated and Metal-Free Synthetic Strategies for Oxime Formation

The formation of oximes from aldehydes can be achieved through both metal-mediated and metal-free synthetic strategies.

Metal-Free Synthesis: A common and straightforward metal-free method for preparing oximes involves the reaction of an aldehyde with hydroxylamine hydrochloride. For instance, veratraldehyde can be converted to veratraldoxime with a high yield (97-98%) by reacting it with hydroxylamine hydrochloride in the presence of sodium hydroxide in an alcohol-water solvent system. orgsyn.org The reaction proceeds at room temperature. orgsyn.org

Another metal-free approach utilizes microwave assistance. Aromatic aldehydes bearing electron-donating groups can be converted into their corresponding oximes using hydroxylamine hydrochloride and titanium dioxide (TiO2) under microwave irradiation. dntb.gov.ua This method is noted for the quantitative conversion of aldehydes to their oximes with high purity (95-99%). dntb.gov.ua

Mechanochemistry offers a solvent-free and green alternative for oxime synthesis. scilit.com Grinding solid aromatic aldehydes with hydroxylamine hydrochloride in the presence of a support like Florisil® yields aromatic aldehyde oximes with high purity and good yields. scilit.com

Metal-Mediated Synthesis: While many oxime syntheses are metal-free, metal catalysts, particularly transition metals, are extensively used in subsequent reactions of oxime derivatives. orgsyn.org For example, copper-catalyzed C-N coupling reactions of α,β-unsaturated oxime O-pentafluorobenzoates have been developed. orgsyn.org A review of metal-involving reactions of oximes highlights the diverse applications in the synthesis of complex molecules and heterocyclic systems. nih.gov

Stereoselective Synthesis and Control of Isomeric Forms of this compound

Oximes can exist as geometric stereoisomers, typically denoted as E and Z (or historically syn and anti). The control of these isomeric forms is crucial in stereoselective synthesis.

The formation of this compound often results in a mixture of E and Z stereoisomers, which can be separated and identified using techniques like GC-MS. dntb.gov.ua The interconversion between E and Z isomers can be influenced by factors such as solvent and temperature. For some oximes, the energy barrier for interconversion at room temperature is high, making the isomers stable. mdpi.com

The stereochemistry of the oxime bond can be determined using methods like X-ray diffraction analysis and 1D/2D NMR spectroscopy. mdpi.com For certain oxime inhibitors, the E-isomer is found to be the thermodynamically more stable form. mdpi.com

A process for the stereoselective synthesis of the E isomer of aryl alkyl oximes involves treating a mixture of E and Z isomers with a protic or Lewis acid in an organic solvent under anhydrous conditions. google.com This leads to the precipitation of the E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. google.com

The stereochemical course of reactions involving oximes is an important consideration. For example, in the addition of nucleophiles to carbonyl groups adjacent to a chiral center, Cram's rule can predict the stereochemical outcome. egrassbcollege.ac.in

Elucidation of Chemical Reactivity and Transformation Pathways of Veratraldehyde Oxime

Fundamental Reactivity Modes of the Oxime Moiety

The oxime group is characterized by a carbon-nitrogen double bond and a hydroxyl group attached to the nitrogen atom. This arrangement gives rise to distinct nucleophilic and electrophilic centers within the molecule.

The oxime moiety in veratraldehyde oxime possesses both nucleophilic and electrophilic characteristics. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. allen.inmasterorganicchemistry.com

The nitrogen atom, with its lone pair of electrons, acts as a nucleophilic center. It can donate this electron pair to an electrophile. masterorganicchemistry.com For instance, in the formation of the oxime itself from veratraldehyde and hydroxylamine (B1172632), the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com

Conversely, the oxygen atom of the hydroxyl group can also exhibit nucleophilic character. However, under acidic conditions, this oxygen can be protonated, transforming the hydroxyl group into a good leaving group (water). This protonation enhances the electrophilic character of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles or facilitating rearrangement reactions. organic-chemistry.orgbyjus.com

The carbon atom of the C=N bond also displays electrophilic properties, analogous to the carbonyl carbon in aldehydes and ketones. It can be attacked by nucleophiles, leading to addition reactions across the double bond.

Table 1: Nucleophilic and Electrophilic Sites in this compound

| Atom/Group | Characteristic | Description |

| Nitrogen Atom | Nucleophilic | Donates its lone pair of electrons. |

| Oxygen Atom | Nucleophilic/Protonatable | Can donate a lone pair or be protonated to become a good leaving group. |

| C=N Carbon Atom | Electrophilic | Susceptible to nucleophilic attack. |

The C=N double bond in this compound results in the possibility of geometric isomerism, specifically E and Z configurations (historically referred to as syn and anti). wikipedia.org These stereoisomers can exhibit different reactivity and lead to different reaction outcomes.

The stereochemistry of the oxime is particularly crucial in reactions like the Beckmann rearrangement. wikipedia.org The migration of the group attached to the carbon is stereospecific, with the group anti (trans) to the hydroxyl group being the one that migrates. organic-chemistry.orgwikipedia.org Therefore, the specific stereoisomer of this compound used will determine the structure of the resulting product. For aldoximes like this compound, this stereospecificity can be less pronounced in solution-phase reactions. wikipedia.org The interconversion between E and Z isomers can sometimes be facilitated by the reaction conditions, potentially leading to a mixture of products.

Nucleophilic and Electrophilic Characteristics at Nitrogen and Oxygen Centers

Rearrangement Reactions Involving this compound

The oxime functionality is known to undergo several important rearrangement reactions, which are powerful tools for synthesizing a variety of nitrogen-containing compounds.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide or a nitrile. byjus.com For aldoximes, such as this compound, the primary product of the Beckmann rearrangement is a nitrile. masterorganicchemistry.comstackexchange.com

The reaction is typically initiated by treating the oxime with an acid or another reagent like acetic anhydride (B1165640), which converts the hydroxyl group into a better leaving group. masterorganicchemistry.comorgsyn.org The mechanism involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org In the case of this compound, the migrating group is the hydrogen atom attached to the carbon of the C=N bond.

Mechanism for Nitrile Formation:

Activation of the Hydroxyl Group: The oxygen of the oxime is protonated by an acid or acetylated by acetic anhydride, forming a good leaving group (water or acetate). masterorganicchemistry.comyoutube.com

Migration and Elimination: The hydrogen atom migrates to the nitrogen atom, leading to the simultaneous expulsion of the leaving group. masterorganicchemistry.com

Formation of the Nitrile: This concerted step results in the formation of a protonated nitrile, which is then deprotonated to yield the final nitrile product, veratronitrile. masterorganicchemistry.com

A common procedure involves treating this compound with acetic anhydride and heating the mixture. orgsyn.org This reaction proceeds vigorously to form veratronitrile. orgsyn.org While oximes derived from ketones yield amides in the Beckmann rearrangement, those from aldehydes like this compound predominantly form nitriles. masterorganicchemistry.combyjus.com

Table 2: Products of this compound Beckmann Rearrangement

| Starting Material | Reagent | Product |

| This compound | Acetic anhydride, heat | Veratronitrile |

Besides the well-known Beckmann rearrangement, the oxime group can participate in other types of skeletal rearrangements, although they are less common for simple aldoximes like this compound. These reactions often involve more complex substrates or specific reaction conditions. Examples of other named rearrangements involving nitrogen-containing intermediates include the Curtius, Hofmann, and Schmidt rearrangements, which, like the Beckmann rearrangement, involve the migration of a group to an electron-deficient nitrogen atom. organic-chemistry.orgslideshare.net

Beckmann Rearrangement: Mechanism and Product Diversification (Nitriles, Amides)

Radical Chemistry of this compound

Iminoxyl radicals (or oxime radicals) are a class of N-oxyl radicals that can be generated from oximes. nih.govd-nb.info These radicals are intermediates in various synthetic transformations. The generation of an iminoxyl radical from this compound would involve the removal of the hydrogen atom from the hydroxyl group.

Once formed, these radicals can participate in several types of reactions:

Hydrogen Atom Abstraction: Iminoxyl radicals can abstract hydrogen atoms from other molecules. nih.gov

Addition to Double Bonds: They can add to carbon-carbon double bonds, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. d-nb.info

Oxidative Coupling: These radicals can undergo coupling reactions. d-nb.info

Research has shown that the rationale for synthesizing compounds with oxime derivatives is based on the potential to stabilize oxidized radical intermediates through the aromatic system via electron delocalization. rsc.org The nitrogenated electron-withdrawing groups can enhance the stability of these radicals. rsc.org Intramolecular reactions of oxime radicals are of significant interest, often leading to the formation of five-membered rings through cyclization. d-nb.info

Iminyl Radical Generation via N-O Bond Fragmentation

Oxidative and Reductive Transformations of this compound

A significant transformation of this compound is its oxidative deprotection to regenerate the parent carbonyl compound, veratraldehyde. researchgate.net This conversion is a crucial step in synthetic sequences where the oxime group is used as a protecting group for aldehydes and ketones. researchgate.net Various oxidizing agents have been employed for this purpose, often under mild conditions to prevent over-oxidation of the resulting aldehyde to a carboxylic acid. researchgate.netnih.gov

Several reagents have been reported for the oxidative cleavage of oximes, including:

Calcium hypochlorite (B82951) and moist montmorillonite (B579905) K-10: This system provides a simple and efficient method for converting oximes to carbonyl compounds under mild, heterogeneous conditions.

Ceric ammonium (B1175870) nitrate: This reagent rapidly oxidizes oximes to the parent carbonyl compound in various solvents like aqueous alcohols, acetonitrile (B52724), and acetic acid. cdnsciencepub.com The reaction is believed to proceed through a one-electron oxidation to an iminoxy radical. cdnsciencepub.com

Tetrabutylammonium chromate (B82759) (TBAC): Under aprotic conditions, TBAC effectively converts oximes to their corresponding carbonyl compounds. researchgate.net

2-Nitro-4,5-dichloropyridazin-3(2H)-one: This reagent, under microwave irradiation, facilitates the conversion of oximes to carbonyls in good to excellent yields under neutral and mild conditions. organic-chemistry.org

Hypervalent iodine(III) reagents: These metal-free oxidizing agents can deprotect ketoximes to their parent ketones. In the case of aldoximes, the product can be the parent aldehyde, a carboxylic acid, or a nitrile oxide, depending on the specific reagent and reaction conditions. lucp.net

The table below summarizes some of the methods used for the oxidative deprotection of oximes.

| Reagent System | Conditions | Product | Reference |

| Ca(OCl)₂ / Moist Montmorillonite K-10 | Chloroform, Room Temperature | Carbonyl Compound | |

| Ceric Ammonium Nitrate | Aqueous Alcohols, Acetonitrile, or Acetic Acid, ≤0°C | Carbonyl Compound | cdnsciencepub.com |

| Tetrabutylammonium Chromate (TBAC) | Acetonitrile, Reflux | Carbonyl Compound | researchgate.net |

| 2-Nitro-4,5-dichloropyridazin-3(2H)-one | MeOH/H₂O, Microwave, 150°C | Carbonyl Compound | organic-chemistry.org |

| Hypervalent Iodine(III) Reagents | Varies | Aldehyde, Carboxylic Acid, or Nitrile Oxide | lucp.net |

The reduction of this compound can lead to the formation of either the corresponding primary amine (veratrylamine) or amino alcohol, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation is a common method for the reduction of oximes to primary amines. rsc.org Palladium-based heterogeneous catalysts have shown high activity for this transformation, even under mild conditions using hydrogen gas at atmospheric pressure in water. rsc.org A significant challenge in the reduction of oximes is preventing the cleavage of the N-O bond, which leads to the formation of primary amines as side products when the desired product is a hydroxylamine. nih.govresearchgate.net

The synthesis of amino alcohols from oximes is also a valuable transformation. rsc.org This can be achieved through the reduction of the oxime functionality. For example, trifluoromethylated β-amino alcohols have been synthesized by the reduction of the corresponding trifluoromethylated benzyl-O-oximes using lithium aluminum hydride (LiAlH₄). mdpi.com A multi-catalytic strategy involving a photocatalyst and a chiral copper catalyst has been developed for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols, where an oxime imidate is a key intermediate. nih.gov

Oxidative Deprotection Strategies to Carbonyl Compounds

Cycloaddition Reactions Involving this compound Species

This compound and its derivatives can participate in [2+2] cycloaddition reactions to form four-membered nitrogen-containing heterocycles known as azetidines. researchgate.netresearchgate.net Azetidines are of interest in medicinal chemistry due to their unique structural and physicochemical properties. chemrxiv.org

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine (or oxime) and an olefin, provides a direct route to azetidines. chemrxiv.org Visible light-mediated photocatalysis has emerged as a mild and general method for these cycloadditions. chemrxiv.orgnih.gov In this approach, a photocatalyst excites the oxime, which then reacts with an alkene to form the azetidine (B1206935) ring. mit.eduacs.org The success of these reactions can be predicted by considering factors such as the frontier orbital energies of the reactants and the transition state energy. acs.org

For instance, a visible light-mediated [2+2] cycloaddition between oximes and olefins catalyzed by an iridium photocatalyst has been developed for the synthesis of highly functionalized azetidines. chemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org

Generation of Nitrile Oxides and Subsequent Cycloaddition Chemistry

The transformation of this compound into its corresponding nitrile oxide, 3,4-dimethoxybenzonitrile (B145638) oxide, serves as a gateway to a rich field of cycloaddition chemistry. Nitrile oxides are highly valuable intermediates in organic synthesis, acting as 1,3-dipoles in reactions that construct five-membered heterocyclic rings. rsc.orgwikipedia.org The in situ generation of these reactive species from stable aldoxime precursors is a common and effective strategy to mitigate their tendency to dimerize. rsc.org

The conversion of this compound to 3,4-dimethoxybenzonitrile oxide is typically achieved through oxidative methods. Reagents such as Chloramine-T or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine (B128534) are frequently employed for this purpose. tandfonline.comcore.ac.ukresearchgate.net The process involves the initial formation of a hydroximoyl halide intermediate, which then undergoes dehydrohalogenation to yield the nitrile oxide. This transient dipole is immediately trapped by a suitable dipolarophile present in the reaction mixture.

The subsequent 1,3-dipolar cycloaddition reaction is a powerful tool for synthesizing isoxazoles and their partially saturated analogues, isoxazolines. wikipedia.org When 3,4-dimethoxybenzonitrile oxide reacts with an alkyne, it yields a 3-(3,4-dimethoxyphenyl)isoxazole. youtube.com Conversely, its reaction with an alkene produces a 3-(3,4-dimethoxyphenyl)isoxazoline. mdpi.comscielo.br These reactions are generally concerted and proceed with a high degree of regioselectivity, where the oxygen atom of the nitrile oxide adds to the more substituted carbon of the dipolarophile's multiple bond. mdpi.comscielo.br

The utility of this chemistry is demonstrated in the synthesis of complex molecules with potential biological activity. For instance, the cycloaddition of 3,4-dimethoxybenzonitrile oxide with various functionalized alkenes and alkynes has been used to create novel compounds evaluated for antimicrobial, anticancer, and antiparasitic properties. rsc.orgtandfonline.comnih.gov

Research Findings on Cycloaddition Reactions

The following table summarizes several documented 1,3-dipolar cycloaddition reactions involving in situ generated 3,4-dimethoxybenzonitrile oxide with a variety of dipolarophiles.

Interactive Data Table: Cycloaddition Reactions of 3,4-Dimethoxybenzonitrile Oxide

| Dipolarophile | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl Oleate | Chloramine-T | Ethyl 8-(3-(3,4-dimethoxyphenyl)-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate | 78% | core.ac.uk |

| 2-(2,4-Dichlorophenyl)-1-(1H-imidazol-1-yl)-4-pentyn-2-ol | NCS, TEA, CH₂Cl₂ | 2-(2,4-Dichlorophenyl)-1-(1H-imidazol-1-yl)-3-(3-(3,4-dimethoxyphenyl)isoxazol-5-yl)propan-2-ol | Not Specified | tandfonline.com |

| Allyl Chloride | Chloramine-T, Ethanol | 5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydroisoxazole | Not Specified | researchgate.net |

| N-propargyl-6-bromo-8-iodo-THQ | NCS, Et₃N | 6-bromo-8-iodo-1-((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)-1,2,3,4-tetrahydroquinoline | 95% | nih.gov |

| Acetylene (from CaC₂) | NCS, D₂O, CaCl₂ | 3-(3,4-Dimethoxyphenyl)-4,5-dideuteroisoxazole | 53% | |

| 1-ethynyl-2-methylbenzene | NCS, Et₃N | 3-(3,4-dimethoxyphenyl)-5-(o-tolyl)isoxazole | Not Specified | researchgate.net |

Applications of Veratraldehyde Oxime in Contemporary Organic Synthesis and Materials Science

Veratraldehyde Oxime as a Versatile Synthetic Building Block in Multistep Syntheses

This compound serves as a crucial intermediate in numerous synthetic pathways, valued for its stability and the predictable reactivity of the oxime moiety. solubilityofthings.com The oxime group can act as a precursor to nitriles, amines, and amides, or participate directly in cyclization reactions. orgsyn.orgresearchgate.net Its derivatives, particularly O-acyl oximes, have gained significant attention as versatile components for building N-heterocycles through transition metal-catalyzed reactions. rsc.org This versatility allows chemists to introduce the veratryl group (3,4-dimethoxybenzyl group) into target molecules, a common structural motif in biologically active compounds, or to use the oxime's reactivity to forge new ring systems. The accessibility of this compound from veratraldehyde, which in turn is synthesized from vanillin (B372448), further enhances its appeal as a starting material in complex, multistep syntheses. orgsyn.orgchemicalbook.comresearchgate.net

Construction of Nitrogen-Containing Heterocycles

The oxime functionality is a powerful tool for the synthesis of nitrogen-containing heterocycles. This compound provides a direct route to a variety of ring systems that are prevalent in medicinal chemistry and materials science.

Isoxazolines and isoxazoles are important five-membered heterocycles found in numerous natural products and pharmaceuticals. chemrxiv.org The most common and effective method for their synthesis from aldoximes involves a 1,3-dipolar cycloaddition reaction. nih.gov In this process, this compound is first converted in situ to its corresponding nitrile oxide (3,4-dimethoxybenzonitrile oxide). This highly reactive intermediate then readily reacts with a dipolarophile—an alkene to yield isoxazolines or an alkyne to produce isoxazoles. chemrxiv.orgnih.gov Various oxidizing agents can be employed to facilitate the initial conversion of the oxime to the nitrile oxide. organic-chemistry.org

Table 1: Synthesis of Isoxazolines and Isoxazoles from Oximes via Nitrile Oxide Cycloaddition

| Oxime Precursor | Dipolarophile | Heterocyclic Product | General Reaction Conditions |

| This compound | Alkene (e.g., Styrene) | 3-(3,4-Dimethoxyphenyl)-5-phenyl-4,5-dihydroisoxazole | Generation of nitrile oxide using an oxidant (e.g., NaOCl, hypervalent iodine reagents), followed by reaction with the alkene. nih.govorganic-chemistry.org |

| This compound | Alkyne (e.g., Phenylacetylene) | 3-(3,4-Dimethoxyphenyl)-5-phenylisoxazole | Generation of nitrile oxide, followed by cycloaddition with the alkyne, sometimes mediated by a copper catalyst. organic-chemistry.org |

| General Aldoxime | Electron-deficient Alkenes | Substituted Isoxazoline | Electrochemical methods can be used for a green and practical synthesis. chemrxiv.org |

While less common than isoxazole (B147169) synthesis, oximes can be precursors to oxadiazole rings. The synthesis of 1,2,4-oxadiazoles can be achieved from O-acyl oximes. For this compound, this would involve an initial acylation step, followed by a thermally or base-induced cyclization/dehydration reaction with a suitable nitrogen source. The specific pathway and reagents determine the resulting isomeric form of the oxadiazole.

This compound is a valuable precursor for synthesizing substituted pyridines, a core structure in many pharmaceuticals. researchgate.net A notable method involves the copper-catalyzed [3+3] condensation of O-acetylated ketoximes with α,β-unsaturated aldehydes. organic-chemistry.org A related copper-catalyzed condensation has been developed for oxime acetates and α,β-unsaturated ketimines, which provides a modular approach to a wide range of polysubstituted pyridines under mild conditions. nih.gov Rhodium(III) catalysis has also been employed for the synthesis of pyridines from α,β-unsaturated oximes and alkynes, where the choice of ligand can control selectivity. rsc.org

Table 2: Representative Synthesis of Pyridine Derivatives from Oximes

| Oxime Derivative | Reactant | Catalyst/Conditions | Product Type |

| Veratraldehyde O-acetate | α,β-Unsaturated Ketimine | Copper(I) salt | Polysubstituted Pyridine |

| α,β-Unsaturated Oxime | Alkyne | Rhodium(III) complex | Substituted Pyridine rsc.org |

The versatility of this compound extends to the synthesis of other important heterocyclic systems.

Oxazines: Dihydro-4H-1,2-oxazines can be synthesized via a Cloke-Wilson type ring expansion of aryl-substituted cyclopropane (B1198618) carbaldehydes with hydroxylamine (B1172632), showcasing a pathway where the core components of an oxime form the heterocyclic ring. researchgate.net More direct routes can involve the cyclization of appropriately functionalized oximes. researchgate.netnii.ac.jp

Imidazoles: The synthesis of highly substituted imidazoles often proceeds via multi-component reactions. nih.gov A common strategy involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) source. researchgate.net In this context, veratraldehyde (the precursor to the oxime) is frequently used as the aldehyde component to generate 2-(3,4-dimethoxyphenyl)-substituted imidazoles. orgsyn.org

Pyrrole and Pyridine Derivatives

Precursor for Advanced Amines and Amino Alcohols

One of the most fundamental transformations of oximes is their reduction to primary amines. derpharmachemica.com This reaction provides a straightforward method for converting aldehydes and ketones into their corresponding amines via a stable oxime intermediate. scispace.com

The reduction of this compound yields veratrylamine (3,4-dimethoxybenzylamine), an important intermediate for pharmaceuticals and other fine chemicals. A variety of reducing agents can accomplish this transformation, offering a range of conditions from mild to vigorous. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. rsc.org Other reagents like sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., ZrCl₄ or TiCl₄) or stannous chloride (SnCl₂) also provide high yields of the desired amine. derpharmachemica.comscispace.com

Table 3: Selected Methods for the Reduction of Oximes to Primary Amines

| Reagent System | Solvent | Conditions | General Yield |

| H₂ / Pd-C | Water (H₂O) | Room Temperature, 1 atm | Excellent (>99%) rsc.org |

| Stannous Chloride (SnCl₂) | Ethanol | Reflux | High |

| NaBH₄ / ZrCl₄ / Al₂O₃ | Solvent-free | Room Temperature | Excellent scispace.com |

| NaBH₄ / Cu Nanoparticles | Ethanol | Reflux (70-80 °C) | High to Excellent researchgate.net |

Furthermore, this compound derivatives are instrumental in the synthesis of more complex β-amino alcohols. These structures are key components in many biologically active molecules. rsc.org Synthetic strategies can involve the reduction of α-hydroxy oximes or the catalytic C-H amidation of alcohols that have been converted to a temporary ketoxime directing group. rsc.org For instance, trifluoromethylated amino alcohols have been prepared by the reduction of trifluoromethylated β-hydroxy-benzyl-O-oximes using lithium aluminum hydride (LiAlH₄). mdpi.com This demonstrates how the oxime functionality can be carried through several synthetic steps before its final transformation into a valuable amine or amino alcohol.

Role in Advanced Materials Science Applications

The formation of the oxime bond from aldehydes like veratraldehyde is a cornerstone of modern materials science, enabling the construction of sophisticated polymeric architectures through click chemistry and dynamic covalent chemistry.

Oxime "click" chemistry has emerged as a powerful tool for the synthesis of highly functional polymers due to its efficiency, mild reaction conditions, and high functional group tolerance. rsc.orgrsc.org This reaction involves the condensation of an aldehyde or ketone with a hydroxylamine or aminooxy group to form a stable oxime linkage. researchgate.net Veratraldehyde, as a readily available aromatic aldehyde, is a suitable building block for creating polymers via this step-growth polymerization method. researchgate.net

The reaction is highly efficient, capable of producing high molecular weight polymers rapidly at room or slightly elevated temperatures. researchgate.net For instance, polymerizations using oxime click chemistry have yielded polymers of up to 35 kDa in as little as five minutes. researchgate.net A key advantage is the ability to control the polymer's terminal groups by adjusting the monomer ratio, allowing for either aldehyde or hydroxylamine end-groups for subsequent functionalization. researchgate.net The only byproduct of this condensation is water, making it an environmentally benign process. rsc.org The resulting oxime bond is more stable at physiological pH compared to imine or hydrazone bonds, which is a significant advantage for biomedical applications. rsc.org

Table 1: Features of Oxime Click Chemistry for Polymer Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Step-growth polymerization via condensation of an aldehyde/ketone and a hydroxylamine. | researchgate.net |

| Efficiency | High yields and rapid formation of high molecular weight polymers. | researchgate.net |

| Conditions | Typically performed at room temperature or slightly elevated temperatures (e.g., 60°C). | researchgate.net |

| Byproducts | Water is the only byproduct. | rsc.org |

| Versatility | Tolerant of various functional groups, including acidic and basic monomers. | rsc.org |

| Bond Stability | Oxime linkages are generally more stable at neutral pH than imine or hydrazone linkages. | rsc.org |

Dynamic covalent chemistry (DCC) leverages reversible chemical reactions to create materials that can adapt their structure in response to external stimuli. The oxime linkage is particularly valuable in DCC because its formation is reversible, especially under acidic conditions. researchgate.netnih.gov This dynamic nature allows for the development of "smart" materials like self-healing polymers and vitrimers—a class of plastics that combine the properties of thermosets and thermoplastics. researchgate.net

The reversibility of the oxime bond can be switched "on" or "off" by tuning the acidity of the environment. nih.gov In strongly acidic conditions, the dynamic exchange is activated, allowing the polymer network to rearrange, correct errors in assembly, and relax stress, which enables properties like reprocessing and self-healing. nih.govrsc.org When returned to neutral conditions, the oxime bond becomes kinetically trapped, or non-dynamic, preserving the material's structural integrity. nih.gov This pH-switchable behavior is a distinct advantage over other dynamic bonds like imines or hydrazones, whose stability can be compromised by their continuous reversible nature. nih.gov The incorporation of oxime bonds into polymer networks, for which veratraldehyde serves as a potential precursor, allows for the creation of Covalent Adaptable Networks (CANs) that are reprocessable while maintaining performance. rsc.org

Table 2: Factors Influencing the Dynamic Nature of Oxime Bonds

| Factor | Effect on Oxime Bond | Significance in Materials Science | Reference |

|---|---|---|---|

| pH | Bond is dynamic and reversible under acidic conditions; stable at neutral pH. | Allows for pH-triggered self-healing, reprocessing, and topological rearrangement. | researchgate.netnih.gov |

| Catalyst | Acid catalysts promote the dynamic exchange (metathesis) of oximes. | Enables control over the kinetics of network rearrangement in vitrimers. | rsc.org |

| Temperature | Elevated temperatures can accelerate exchange reactions in the presence of a catalyst. | Facilitates thermal reprocessing and molding of vitrimer materials. | researchgate.net |

| Competing Reagents | Addition of a competing aldehyde can lead to polymer degradation via oxime exchange. | Provides a mechanism for controlled degradation or recycling of the material. | researchgate.net |

Oxime Click Chemistry in Polymeric Material Development

Utilization in Peptide and Bioconjugation Strategies

Oxime ligation is a highly valued bioorthogonal reaction used to chemically link molecules to peptides, proteins, and other biomolecules with high specificity and stability. nih.govspirochem.com The reaction occurs between an aldehyde or ketone and an aminooxy group to form a stable oxime bond. nih.gov Veratraldehyde, due to its aldehyde functionality, is a suitable substrate for these conjugation strategies.

This method is prized in bioconjugation for several reasons. The reaction is highly chemoselective, meaning the aldehyde and aminooxy groups react specifically with each other without cross-reacting with other functional groups present in complex biological molecules. nih.gov It proceeds under mild, aqueous conditions, often at or near physiological pH, which helps to preserve the structure and function of sensitive proteins. nih.govaxispharm.com Furthermore, the resulting oxime bond is significantly more stable than corresponding imine and hydrazone linkages, making it ideal for creating long-lasting bioconjugates for therapeutic or diagnostic applications. researchgate.net The reaction does not require metal catalysts, which can be toxic or interfere with the function of certain proteins. nih.gov These attributes have led to the successful use of oxime ligation in creating a wide array of bioconjugates, including polymer-protein conjugates, peptide dendrimers, and hydrogels. nih.gov

Table 3: Comparison of Oxime Ligation with Other Bioconjugation Methods

| Ligation Chemistry | Reactive Groups | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|

| Oxime Ligation | Aldehyde/Ketone + Aminooxy | High stability, bioorthogonal, catalyst-free, mild conditions. | Can be slow at neutral pH without a catalyst. | nih.govnih.gov |

| Hydrazone Ligation | Aldehyde/Ketone + Hydrazide | Fast reaction at physiological pH. | Less stable than oxime bonds; reversible under acidic conditions. | axispharm.com |

| Thiol-Maleimide | Thiol (Cysteine) + Maleimide | Fast and efficient at neutral pH. | Maleimide ring can undergo hydrolysis, leading to bond cleavage. | spirochem.com |

| NHS Ester-Amine | NHS Ester + Amine (Lysine) | Commercially available reagents. | Low specificity if multiple lysines are present; NHS esters are prone to hydrolysis. | spirochem.com |

Catalytic Roles and Ligand Design for Catalysis Applications

While this compound itself is not typically a catalyst, it is a key intermediate in catalytic transformations and a structural motif used in the design of ligands for metal-based catalysts.

The synthesis of veratraldehyde from vanillin is often achieved through catalytic O-methylation using environmentally benign reagents and solid base catalysts. researchgate.netresearchgate.net Conversely, veratraldehyde can be catalytically oxidized to veratric acid. mdpi.com The oxime derived from veratraldehyde is a stable intermediate in the catalytic hydrogenation of the oxime to the corresponding amine, a reaction often carried out with catalysts like Palladium on Carbon (Pd/C). mdpi.commdpi.com

In the field of ligand design, oximes and related Schiff bases are used to create polydentate ligands that can coordinate with metal ions to form catalytically active complexes. researchgate.net Schiff bases derived from veratraldehyde have been used to synthesize organosilatranes that act as chemosensors for metal ions like Cu²⁺ and Fe³⁺. researchgate.net Furthermore, metal-ligand combinations, such as copper complexes with ligands like 2,2′-bipyridine, have been shown to be active catalysts for the oxidation of veratryl alcohol to veratraldehyde. researchgate.net The electronic properties of the veratraldehyde moiety can influence the stability and reactivity of the resulting metal complex. researchgate.net For instance, dioxomolybdenum and oxovanadium complexes with ONO tridentate Schiff base ligands have been investigated for the selective oxidation of benzylic alcohols. researchgate.net

Table 4: Examples of Catalytic Processes Involving Veratraldehyde and its Oxime

| Transformation | Reactant(s) | Product | Catalyst Example | Reference |

|---|---|---|---|---|

| O-methylation | Vanillin + Dimethyl carbonate | Veratraldehyde | Potassium-loaded La₂O₃-MgO | researchgate.netresearchgate.net |

| Alcohol Oxidation | Veratryl alcohol + O₂ | Veratraldehyde | Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ | dntb.gov.ua |

| Oxime Hydrogenation | This compound + H₂ | 3,4-Dimethoxybenzylamine | Pd/C | mdpi.commdpi.com |

| Oxidation to Acid | Veratraldehyde | Veratric acid | (Catalyst not specified) | mdpi.com |

| Ligand-based Catalysis | Benzylic alcohols | Corresponding aldehydes/ketones | Dioxomolybdenum/Oxovanadium with Schiff base ligands | researchgate.net |

Spectroscopic and Crystallographic Characterization of Veratraldehyde Oxime and Its Complexes

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insights into the molecular vibrations of veratraldehyde oxime, allowing for the identification of functional groups and assessment of molecular stability.

Fourier-Transform Infrared (FT-IR) Analysis for Functional Group Identification and Stability Assessment

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The FT-IR spectrum reveals key vibrational frequencies that correspond to specific bonds. Based on FT-IR analysis, this compound exhibits high stability and low volatility. nih.gov

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| O-H (in oxime) | Stretch, broad | 3300-2500 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (alkane) | Stretch | 3000-2850 |

| C=N (oxime) | Stretch | ~1650 |

| C=C (aromatic) | Stretch | 1600-1400 |

| N-O | Stretch | ~950 |

| C-O (ether) | Stretch | 1320-1210 |

This table presents typical FT-IR absorption ranges for the functional groups present in this compound.

Studies on metal complexes of similar oxime-containing ligands show that coordination to a metal ion, such as Co(III) and Ni(II), can be observed through changes in the FT-IR spectrum. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

In the context of this compound, Raman spectroscopy can provide a detailed "spectral fingerprint," unique to its molecular structure. horiba.comrenishaw.com Low-frequency Raman spectroscopy can be particularly insightful for studying the crystalline forms of the compound and its complexes, as it probes the external vibrations of the crystal lattice. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the stereochemistry of the molecule.

High-Resolution ¹H NMR and ¹³C NMR for Detailed Structural Elucidation

High-resolution ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of each proton and carbon atom in this compound. researchgate.net The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton. Similarly, the chemical shifts in the ¹³C NMR spectrum, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), help to identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). magritek.comlibretexts.org

For oximes in general, the proton of the =N-OH group typically appears as a broad singlet in the ¹H NMR spectrum. dergipark.org.tr The aromatic protons of the veratraldehyde moiety would exhibit complex splitting patterns in the aromatic region of the spectrum. The methoxy (B1213986) groups would each show a singlet.

A general, expected pattern for the NMR data of this compound is summarized below:

| Atom Type | NMR Experiment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | ¹H NMR | 6.8 - 7.5 | Multiplet |

| Aldehydic CH | ¹H NMR | ~8.1 | Singlet |

| Methoxy (OCH₃) | ¹H NMR | ~3.9 | Singlet |

| Oxime OH | ¹H NMR | Variable, broad | Singlet |

| Aromatic C | ¹³C NMR | 110 - 150 | - |

| C=N | ¹³C NMR | ~150 | - |

| Methoxy C | ¹³C NMR | ~55 | - |

This table provides an estimation of NMR chemical shifts for this compound based on typical values for similar structures. rsc.orgorganicchemistrydata.org

Stereochemical Assignment and Conformational Analysis via NMR

NMR spectroscopy is crucial for determining the stereochemistry of oximes, which can exist as E and Z isomers. researchgate.netnih.gov The chemical shifts of the carbon atoms adjacent to the C=N bond are particularly sensitive to the stereochemistry. It has been observed that carbons syn to the oxime's hydroxyl group are shielded (appear at a lower chemical shift) compared to carbons that are anti. researchgate.net

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HMQC, HMBC, and NOESY), can be employed for unambiguous peak assignment and to determine the preferred conformation of the molecule in solution. soton.ac.uk For instance, NOESY experiments can reveal through-space interactions between protons, providing evidence for specific spatial arrangements and helping to confirm the relative stereochemistry. soton.ac.uk

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₉H₁₁NO₃, corresponding to a molecular weight of 181.19 g/mol . nih.gov

In mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For oximes, a common fragmentation pathway involves the loss of a hydroxyl radical (•OH), resulting in a prominent [M-OH]⁺ peak. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze mixtures and has been employed in the study of oxime formation, where it was noted that high temperatures in the injector can sometimes lead to the dehydration of oximes to their corresponding nitriles. researchgate.netnih.govresearchgate.net

For metal complexes of this compound, mass spectrometry can help to confirm the composition of the complex and provide insights into the coordination environment of the metal ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound. nist.govshimadzu.com This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In the context of this compound, GC-MS is instrumental in assessing the purity of synthesized batches. The gas chromatograph separates the oxime from any unreacted starting materials, byproducts, or impurities. The mass spectrometer then provides a mass spectrum for each separated component, allowing for their definitive identification based on their fragmentation patterns. nist.gov

A significant application of GC-MS in the analysis of oximes is the separation and identification of stereoisomers. This compound can exist as E and Z isomers, and GC-MS has been successfully used to separate these forms. researchgate.netresearchgate.net However, a notable consideration during GC analysis is the potential for thermal degradation. The high temperatures in the GC injector can cause partial dehydration of the oxime, leading to the formation of the corresponding nitrile (veratronitrile). researchgate.netresearchgate.net This transformation must be accounted for when interpreting the chromatograms and mass spectra.

Key Research Findings from GC-MS Analysis:

Quantitative Conversion: In studies involving the synthesis of oximes from various natural aldehydes, GC-MS analysis confirmed the quantitative conversion of the aldehydes to their corresponding oximes, with purities ranging from 95% to 99%. researchgate.netresearchgate.net

Isomer Separation: The E and Z stereoisomers of the synthesized oximes were successfully separated and identified using GC-MS. researchgate.netresearchgate.net

Thermal Dehydration: The high temperatures used in GC analysis can lead to the dehydration of oximes into nitriles, a phenomenon that is readily observed and identified by their mass spectra. researchgate.netresearchgate.net

The following table summarizes typical GC-MS parameters that could be employed for the analysis of this compound, based on general practices for similar compounds. nih.govhpst.cz

| Parameter | Value/Condition |

| GC Column | HP-5MS UI (or equivalent) |

| Column Dimensions | 30 m x 250 µm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp. 60-80 °C, ramp to 280-300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-550 m/z |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) in Analytical Method Development

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers a highly sensitive and selective method for the analysis of compounds in complex matrices. chromatographyonline.commeasurlabs.com This technique is particularly valuable for the development of bioanalytical methods, such as those required for pharmacokinetic studies of veratraldehyde and its metabolites. mdpi.comnih.govresearchgate.net

A key advantage of UHPLC over conventional HPLC is its use of smaller particle size columns (typically sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity. chromatographyonline.commdpi.com When coupled with a tandem mass spectrometer (MS/MS), the technique provides two levels of mass analysis, significantly enhancing selectivity and reducing chemical noise. This is achieved by selecting a precursor ion in the first mass analyzer, fragmenting it, and then detecting a specific product ion in the second mass analyzer, a process known as Multiple Reaction Monitoring (MRM). researchgate.net

For instance, a sensitive and rapid UHPLC-MS/MS method was developed for the simultaneous determination of veratraldehyde and its metabolite, veratric acid, in rat plasma. mdpi.comnih.govresearchgate.net This method utilized a reversed-phase C18 column and positive mode electrospray ionization (ESI). The specific transitions monitored were m/z 167.07 → 139.00 for veratraldehyde and m/z 183.07 → 139.00 for veratric acid. mdpi.comnih.govresearchgate.net

Table of UHPLC-MS/MS Method Parameters for Veratraldehyde Analysis: mdpi.comnih.govresearchgate.net

| Parameter | Condition |

| UHPLC System | Agilent 1290 Infinity Series (or equivalent) |

| Column | YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) |

| Column Temperature | 30 °C |

| Mobile Phase | Isocratic: 70% (0.2% formic acid in water) / 30% (0.2% acetonitrile (B52724) with 0.2% formic acid) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Gas Temperature | 200 °C |

| Gas Flow | 14 L/min |

| MRM Transitions | Veratraldehyde: m/z 167.07 → 139.00; Veratric Acid: m/z 183.07 → 139.00 |

This developed method demonstrated excellent linearity and a low limit of quantification, proving its suitability for pharmacokinetic studies. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. berkeley.educreative-biostructure.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. nih.govglycoforum.gr.jp

For this compound, single-crystal X-ray diffraction analysis would reveal its exact molecular geometry, including the configuration of the oxime group (-C=N-OH) and the conformation of the dimethoxy-substituted phenyl ring. researchgate.net The crystal structure would also elucidate the nature of intermolecular forces, such as hydrogen bonding (e.g., O-H···N interactions) and π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice. researchgate.net

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/System |

| Chemical Formula | C₉H₁₁NO₃ |

| Formula Weight | 181.19 |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules/unit cell) | e.g., 4 |

| Calculated Density | g/cm³ |

| Hydrogen Bonding | Presence of O-H···N or other interactions |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores like aromatic rings and C=N double bonds.

In this compound, the primary chromophores are the dimethoxy-substituted benzene (B151609) ring and the oxime functional group. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms of the oxime group. asianpubs.org

UV-Vis spectroscopy is also a powerful tool for studying the formation of metal complexes. cusat.ac.in When this compound acts as a ligand and coordinates to a metal ion, the electronic environment of the chromophores is altered, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity. These spectral changes can be used to determine the stoichiometry of the complex and to calculate its formation constant. asianpubs.org For instance, studies on other oxime-containing ligands show that complexation with metal ions like Pd(II) or Pt(II) leads to noticeable changes in their UV-Vis spectra, confirming the interaction. researchgate.net

Typical UV-Vis Spectral Data for Oxime-Type Compounds: asianpubs.orgresearchgate.net

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 280 - 330 | Associated with the aromatic ring and C=N bond |

| n → π | > 330 | Associated with non-bonding electrons on N and O atoms |

| Ligand-to-Metal Charge Transfer (LMCT) | Variable | Appears upon complexation with a metal ion |

| d-d Transitions | Variable (often in visible region) | For complexes with transition metals |

In a study of related salicyloylpyrazole oxime, the ligand itself showed absorption bands at 283 nm and 329 nm, attributed to n→π* and π→π* transitions, respectively. asianpubs.org Upon complexation with various metal ions, new bands appeared in the visible region (488-579 nm), indicating the formation of metal-ligand complexes. asianpubs.org Similar principles would apply to the study of this compound and its metal complexes.

Computational and Theoretical Investigations of Veratraldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like veratraldehyde oxime. DFT methods are used to determine geometric and electronic properties, which are crucial for understanding the molecule's behavior.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, such as those using the B3LYP method with a 6-311++G(d,p) basis set, are employed to determine the most probable geometry. This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure.

Conformational analysis is crucial for flexible molecules that can exist in multiple spatial arrangements (conformers). By systematically rotating parts of the molecule and calculating the energy of each conformation, researchers can identify the lowest-energy conformers that are most likely to exist under experimental conditions. For this compound, which has rotatable bonds, this analysis helps in understanding its preferred shape and how this might influence its interactions with other molecules. Studies on similar oxime derivatives have shown that the orientation of the hydroxyl group relative to the C=N bond is a key conformational feature.

Table 1: Selected Optimized Geometrical Parameters of a Related Oxime (4-hydroxy-3-methoxy-benzaldehyde oxime) Data adapted from conformational analysis performed using DFT/B3LYP/6-311++G(d,p) method.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=N | 1.289 | - |

| N-O | 1.391 | - |

| C-C=N | - | 121.5 |

| C=N-O | - | 111.4 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound and related compounds, DFT calculations are used to determine the energies of these frontier orbitals. This analysis helps in predicting how the molecule will behave in chemical reactions, including its potential for electron transfer. For instance, a study on a similar compound, 4-hydroxy-3-methoxy-benzaldehyde oxime, investigated its HOMO-LUMO energy gap to understand its electronic properties and reactivity.

Table 2: Frontier Molecular Orbital Energies of a Related Oxime (4-hydroxy-3-methoxy-benzaldehyde oxime) Calculated using the DFT/B3LYP/6-311++G(d,p) method.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.891 |

| LUMO | -1.531 |

| Energy Gap (ΔE) | 7.360 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. Typically, red regions represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. Green areas show neutral potential.

For this compound, an MEP map would reveal the electron-rich areas, likely around the oxygen atoms of the methoxy (B1213986) groups and the oxime oxygen, and the electron-poor regions, such as the hydrogen atom of the oxime's hydroxyl group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. The generation of MEP maps is a standard feature in computational chemistry packages and is often performed after geometry optimization.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns closely with the classical Lewis structure concept. This method analyzes the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs.

The stabilization energies associated with these donor-acceptor interactions, calculated through second-order perturbation theory, quantify the extent of delocalization and its contribution to the molecule's stability. In this compound, NBO analysis can identify key hyperconjugative interactions, such as those between the lone pairs of the oxygen atoms and the antibonding orbitals of

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Modeling of Chemical Interactions (e.g., ligand-metal interactions)

Currently, there is a notable absence of specific, in-depth computational studies and molecular modeling research focused exclusively on the chemical interactions of this compound, particularly concerning its behavior as a ligand in coordination with metal ions. While the broader field of oxime chemistry has been the subject of extensive computational analysis, including the study of various oxime derivatives and their metal complexes, this compound itself has not been a specific subject of such detailed investigation in the publicly available scientific literature.

General computational methods, most prominently Density Functional Theory (DFT), are widely employed to investigate the electronic structure, geometry, and interaction energies of oxime-containing ligands with various metals. biointerfaceresearch.comresearchgate.netaps.org These studies often explore parameters such as bond lengths, bond angles, molecular orbital energies (HOMO-LUMO gaps), and the nature of the coordination bond between the nitrogen and oxygen atoms of the oxime group and a central metal ion. researchgate.netrsc.orgresearchgate.net For instance, research on other aromatic oximes has utilized DFT to predict favored conformations and to compute molecular properties that are then compared with experimental data. researchgate.net

In the context of ligand-metal interactions, computational models can provide valuable insights into the stability of the resulting complexes and the nature of the chemical bonding. at.ua These theoretical approaches are crucial for understanding the coordination chemistry of ligands and for designing new complexes with specific properties. scielo.br

Although synthesis methods for this compound are documented, and its basic chemical properties are known, the specific computational data regarding its interaction with metal ions—such as binding energies, optimized geometries of its metal complexes, and electronic properties of these complexes—are not available. orgsyn.orgorgsyn.org One study performed DFT calculations on a library of compounds that included the parent aldehyde, veratraldehyde, for the purpose of olfactory evaluation, but this did not extend to the molecular modeling of the oxime's ligand-metal interactions. researchgate.net

The lack of dedicated research in this specific area means that data tables detailing parameters like interaction energies, bond distances in metal complexes, or vibrational frequencies for this compound specifically cannot be provided at this time. Future computational research would be necessary to elucidate these specific chemical interactions and contribute to a more complete understanding of this compound's potential as a ligand.

Coordination Chemistry of Veratraldehyde Oxime

Veratraldehyde Oxime as a Ligand in Metal Complexes

This compound's capacity to act as a ligand stems from the presence of electron-donating atoms, primarily the nitrogen and oxygen of the oxime group (-C=N-OH). researchgate.netresearchgate.net These sites allow the molecule to bind to metal ions, forming coordination compounds with diverse structures and properties. researchgate.net The coordination chemistry of oximes, in general, is a well-established field, with numerous studies highlighting their ability to form stable complexes with a variety of transition metals. ajol.inforesearchgate.net

Chelation and Coordination Modes (Monodentate, Polydentate, Ambidentate)

Ligands can be classified based on the number of donor atoms that bind to a central metal ion. This compound exhibits versatility in its coordination, capable of acting as a monodentate or a polydentate ligand.

Monodentate Coordination: In its simplest coordination mode, this compound can act as a monodentate ligand, donating a single pair of electrons from either the nitrogen or the oxygen atom of the oxime group to the metal center. purdue.edu This type of interaction is common for ligands with a single donor site.

Polydentate Coordination (Chelation): this compound can also function as a polydentate ligand, specifically a bidentate ligand, by coordinating to a metal ion through both the nitrogen and oxygen atoms of the oxime moiety. researchgate.net This simultaneous binding to two sites on the metal ion forms a stable ring structure known as a chelate. taylorandfrancis.com Chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The ability to form such chelates is a key feature of many oxime-containing ligands. wikipedia.org

Ambidentate Nature: The oxime group itself can be considered ambidentate as it possesses two potential donor atoms, the nitrogen and the oxygen. The specific atom that coordinates to the metal can depend on various factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere.

Role of the Oxime Moiety in Metal Binding

The oxime moiety (-C=N-OH) is central to the coordinating ability of this compound. researchgate.netresearchgate.net The nitrogen atom possesses a lone pair of electrons, making it a primary site for coordination to a metal ion. researchgate.net Additionally, the oxygen atom of the hydroxyl group can also participate in binding, particularly after deprotonation. researchgate.net The deprotonation of the oxime's hydroxyl group results in an oximato anion (-C=N-O⁻), which is a stronger Lewis base and can form more stable bonds with the metal ion.

Spectroscopic techniques, such as infrared (IR) spectroscopy, are instrumental in determining the involvement of the oxime group in coordination. A shift in the C=N stretching frequency in the IR spectrum of a metal complex compared to the free ligand is a strong indicator of the nitrogen atom's participation in binding. ajol.info Similarly, changes in the N-O stretching vibration can provide evidence for the oxygen atom's coordination. ajol.info

Synthesis and Characterization of Metal-Veratraldehyde Oxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. researchgate.net The resulting complexes can be characterized using a variety of analytical techniques to determine their composition, structure, and properties. These methods include elemental analysis, spectroscopic techniques (IR, UV-Vis), and magnetic susceptibility measurements. ajol.inforesearchgate.net

Transition Metal Complexes with this compound Ligands

This compound forms complexes with a range of transition metals. The geometry of these complexes is influenced by the coordination number of the central metal ion and the nature of the ligands. For instance, octahedral and square-planar geometries are commonly observed for transition metal complexes. researchgate.netatlanticoer-relatlantique.ca The synthesis of these complexes often involves straightforward procedures, such as mixing solutions of the metal salt and the ligand.

| Metal Ion | Typical Geometry | Characterization Techniques |

|---|---|---|